molecular formula C16H14N2O2 B11720149 Methyl 4-((1h-indazol-1-yl)methyl)benzoate

Methyl 4-((1h-indazol-1-yl)methyl)benzoate

Cat. No.: B11720149
M. Wt: 266.29 g/mol
InChI Key: TWQZQWYUYBPXTI-UHFFFAOYSA-N
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Description

Methyl 4-((1H-indazol-1-yl)methyl)benzoate is a heterocyclic compound that features an indazole moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 4-((1H-indazol-1-yl)methyl)benzoate involves the condensation of 1H-indazole with 4-chloromethylbenzoate. The reaction typically proceeds under basic conditions, using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1H-indazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The indazole moiety can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-((1H-indazol-1-yl)methyl)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 4-((1H-indazol-1-yl)methyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole moiety can bind to active sites or allosteric sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1H-imidazol-1-yl)benzoate: This compound features an imidazole ring instead of an indazole ring.

    Ethyl 4-(butylamino)benzoate: Contains a butylamino group instead of an indazole moiety.

    Methyl 2-nitro-1-imidazoleacetate: Features a nitro group and an imidazole ring.

Uniqueness

Methyl 4-((1H-indazol-1-yl)methyl)benzoate is unique due to the presence of the indazole moiety, which imparts distinct chemical and biological properties. The indazole ring can engage in specific interactions with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 4-(indazol-1-ylmethyl)benzoate

InChI

InChI=1S/C16H14N2O2/c1-20-16(19)13-8-6-12(7-9-13)11-18-15-5-3-2-4-14(15)10-17-18/h2-10H,11H2,1H3

InChI Key

TWQZQWYUYBPXTI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2

Origin of Product

United States

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